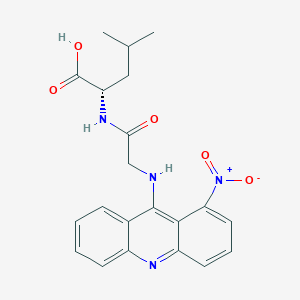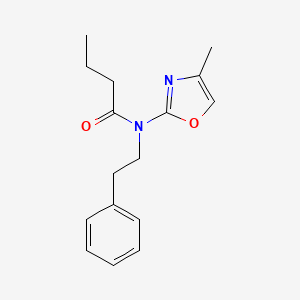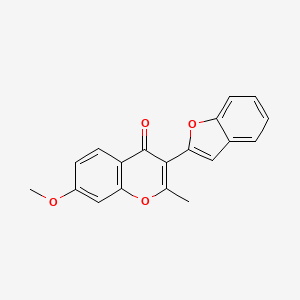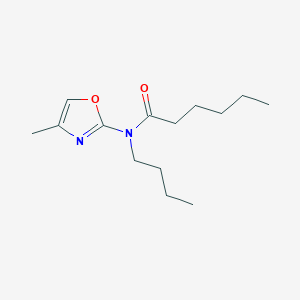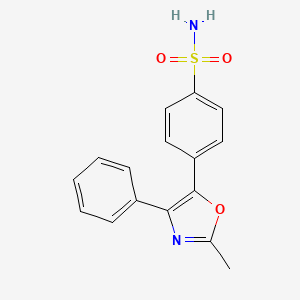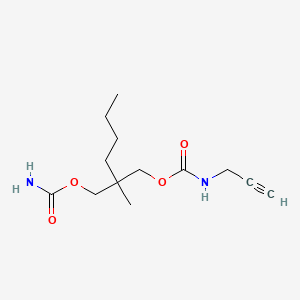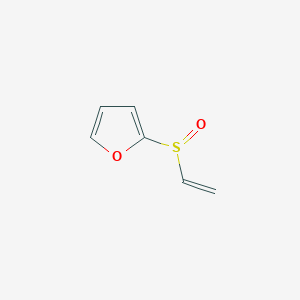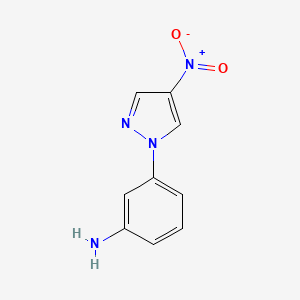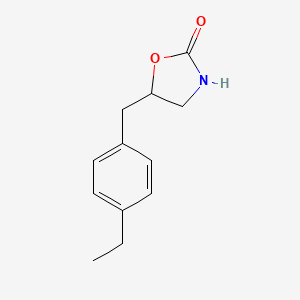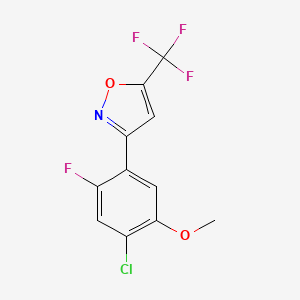
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Nitrile Oxides: This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles.
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of nitrile oxides with dipolarophiles such as alkenes or alkynes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific reaction conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The chloro, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound, which lacks the specific substituents.
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole: A similar compound with different substituents.
3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole: Another related compound with different substituents.
Uniqueness
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of chloro, fluoro, methoxy, and trifluoromethyl groups can impart distinct properties compared to other isoxazole derivatives.
Propiedades
Número CAS |
653569-96-1 |
|---|---|
Fórmula molecular |
C11H6ClF4NO2 |
Peso molecular |
295.62 g/mol |
Nombre IUPAC |
3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H6ClF4NO2/c1-18-9-2-5(7(13)3-6(9)12)8-4-10(19-17-8)11(14,15)16/h2-4H,1H3 |
Clave InChI |
DIOWSFPKIDPEBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=NOC(=C2)C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

